molecular formula C4N6 B14304902 Hydrazine-1,1,2,2-tetracarbonitrile CAS No. 114045-06-6

Hydrazine-1,1,2,2-tetracarbonitrile

Cat. No.: B14304902
CAS No.: 114045-06-6
M. Wt: 132.08 g/mol
InChI Key: AHXDKVDZIRIICV-UHFFFAOYSA-N
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Description

Hydrazine-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups attached to a hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of hydrazine with tetracyanoethylene. This reaction typically involves the nucleophilic addition of hydrazine to the cyano groups of tetracyanoethylene, resulting in the formation of the desired product . The reaction is usually carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Hydrazine-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including nucleophilic substitution, addition, and cycloaddition reactions. These reactions are facilitated by the presence of multiple cyano groups, which act as electron-withdrawing groups, enhancing the reactivity of the compound .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: Reactions with electrophiles, including aldehydes and ketones.

    Cycloaddition Reactions: Formation of heterocyclic compounds through reactions with dienes or other unsaturated compounds.

Major Products: The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles .

Mechanism of Action

The mechanism of action of hydrazine-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biological molecules, such as DNA and RNA. This interaction leads to the alkylation of these nucleophilic sites, resulting in the inhibition of cellular processes and proliferation . The compound’s high reactivity is attributed to the electron-withdrawing nature of the cyano groups, which enhances its ability to form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Hydrazine-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various heterocyclic compounds.

Properties

CAS No.

114045-06-6

Molecular Formula

C4N6

Molecular Weight

132.08 g/mol

IUPAC Name

cyano-(dicyanoamino)cyanamide

InChI

InChI=1S/C4N6/c5-1-9(2-6)10(3-7)4-8

InChI Key

AHXDKVDZIRIICV-UHFFFAOYSA-N

Canonical SMILES

C(#N)N(C#N)N(C#N)C#N

Origin of Product

United States

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